molecular formula C23H21N3O6S2 B254047 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide

Cat. No. B254047
M. Wt: 499.6 g/mol
InChI Key: SBXSJSUENLNDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide, also known as PBIT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PBIT belongs to the class of isothiazolidinone compounds, which have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, this compound can induce changes in gene expression that lead to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit anti-viral activity against several viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer cell growth and proliferation. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide, including further studies on its mechanism of action and potential therapeutic applications. One area of research that holds promise is the use of this compound in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide involves the reaction of 2-(3-pyridinyl)ethylamine with 4-(chloromethyl)benzoic acid, followed by the reaction with sodium sulfonate and sodium hydride. The resulting compound is then treated with isothiazolidinone to produce this compound. The yield of this compound is typically around 50%, and the compound can be purified using column chromatography.

Scientific Research Applications

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.

properties

Molecular Formula

C23H21N3O6S2

Molecular Weight

499.6 g/mol

IUPAC Name

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C23H21N3O6S2/c27-22-12-14-33(29,30)26(22)19-10-8-17(9-11-19)23(28)25-16-21(18-5-4-13-24-15-18)34(31,32)20-6-2-1-3-7-20/h1-11,13,15,21H,12,14,16H2,(H,25,28)

InChI Key

SBXSJSUENLNDFX-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCC(C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCC(C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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